molecular formula C19H23N3O3S B2679857 2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034523-85-6

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2679857
CAS RN: 2034523-85-6
M. Wt: 373.47
InChI Key: PUUQGCKDJPZVIW-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a sulfonyl chloride derivative of 5,6,7,8-tetrahydronaphthalene, in the presence of a base. This is a common method for introducing sulfonyl groups into organic molecules .


Molecular Structure Analysis

The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a sulfonyl group linked to a 5,6,7,8-tetrahydronaphthalene moiety. The 2-methyl group is attached to the pyrimidine ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo reactions typical of pyrimidines, such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Properties such as solubility, melting point, boiling point, etc., could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Modification

  • Synthesis Techniques

    The synthesis of pyrimidine derivatives, which includes compounds similar to 2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine, involves various techniques. For instance, a study describes the modified synthesis of related compounds, focusing on green metrics and the efficiency of synthesis processes (Gilbile, Vyas, & Bhavani, 2017).

  • Chemical Modifications

    Chemical modifications of pyrimidine derivatives are explored for developing multitargeted antifolates and potential antitumor agents. These modifications involve isosteric replacement of side chain moieties and have shown inhibitory activities against tumor cell lines (Liu et al., 2016).

Crystal Structure Analysis

  • Structural Insights: Crystal structure analysis of pyrimidine derivatives, including aminopyrimidine sulfonate/carboxylate interactions, provides insight into the molecular arrangement and potential interactions. These analyses can reveal base pairing and hydrogen-bonded motifs, which are crucial for understanding the chemical behavior of these compounds (Balasubramani, Muthiah, & Lynch, 2007).

Polymeric Materials Development

  • Application in Polymeric Materials: Pyrimidine derivatives with naphthalene groups have been used in the development of polymeric materials, like poly(pyridine imide). These materials exhibit properties like high thermal stability, solubility in various organic solvents, and potential for electrochromic applications (Liaw et al., 2007).

Methodological Innovations

  • Innovative Synthesis Methods: Research has also focused on developing efficient and rapid methods for synthesizing pyrimidine derivatives. For instance, microwave-assisted synthesis offers a quick and efficient route for creating these compounds, which is significant for accelerating research and industrial applications (Matloobi & Kappe, 2007).

Antiviral Research

  • Antiviral Activity: Some studies explore the synthesis of pyrimidine derivatives and their potential antiviral activity. These compounds have been evaluated for their effectiveness against viruses like human cytomegalovirus and herpes simplex virus, highlighting the potential for medical applications (Saxena et al., 1988).

properties

IUPAC Name

2-methyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-20-10-8-19(21-14)25-17-9-11-22(13-17)26(23,24)18-7-6-15-4-2-3-5-16(15)12-18/h6-8,10,12,17H,2-5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUQGCKDJPZVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

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